Cas no 2200-91-1 (Phenol, 4-ethynyl-)

Phenol, 4-ethynyl-, is a versatile organic compound known for its unique chemical properties. This compound features a phenolic hydroxyl group attached to a benzene ring, with an ethynyl group substituting one of the hydrogen atoms at the para position. Its key advantages include its ability to participate in various organic reactions, such as addition and substitution, which makes it a valuable intermediate in the synthesis of numerous organic compounds. The presence of the ethynyl group introduces additional reactivity and functional versatility to the molecule.
Phenol, 4-ethynyl- structure
Phenol, 4-ethynyl- structure
Product name:Phenol, 4-ethynyl-
CAS No:2200-91-1
MF:C8H6O
Molecular Weight:118.1326
MDL:MFCD00078287
CID:288170
PubChem ID:32758

Phenol, 4-ethynyl- 化学的及び物理的性質

名前と識別子

    • Phenol, 4-ethynyl-
    • 4-ETHYNYLPHENOL
    • 4-ETHYNYL-PHENOL
    • NSC 114470
    • 4-AminobenzoicacidN-propylester
    • SY032040
    • 4-Hydroxyphenylacetylene
    • p-ethynylphenol
    • A903153
    • HLXJEKPLQLVJGK-UHFFFAOYSA-N
    • SCHEMBL218284
    • MFCD00078287
    • 2200-91-1
    • 101052-19-1
    • EN300-743881
    • DTXSID60905921
    • AKOS006239520
    • CS-0266218
    • FT-0650526
    • MDL: MFCD00078287
    • インチ: InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
    • InChIKey: HLXJEKPLQLVJGK-UHFFFAOYSA-N
    • SMILES: C#CC1=CC=C(C=C1)O

計算された属性

  • 精确分子量: 118.042
  • 同位素质量: 118.042
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 123
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: 216.2±23.0 °C at 760 mmHg
  • フラッシュポイント: 97.0±15.6 °C
  • Refractive Index: 1.589
  • じょうきあつ: No data available

Phenol, 4-ethynyl- Security Information

Phenol, 4-ethynyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A604927-1g
4-Ethynylphenol
2200-91-1 0.1M DEF
1g
$1602.0 2025-02-25
Enamine
EN300-743881-2.5g
4-ethynylphenol
2200-91-1 95%
2.5g
$2912.0 2024-05-23
Enamine
EN300-743881-0.1g
4-ethynylphenol
2200-91-1 95%
0.1g
$1307.0 2024-05-23
Enamine
EN300-743881-0.25g
4-ethynylphenol
2200-91-1 95%
0.25g
$1366.0 2024-05-23
Enamine
EN300-743881-0.5g
4-ethynylphenol
2200-91-1 95%
0.5g
$1426.0 2024-05-23
Aaron
AR00BG29-100mg
4-Ethynyl-phenol
2200-91-1
100mg
$241.00 2025-02-12
1PlusChem
1P00BFTX-100mg
4-ETHYNYL-PHENOL
2200-91-1 0.1M DEF
100mg
$215.00 2023-12-18
A2B Chem LLC
AF32933-1g
4-Ethynylphenol
2200-91-1 0.1M DEF
1g
$1063.00 2024-04-20
A2B Chem LLC
AF32933-250mg
4-Ethynylphenol
2200-91-1 97%
250mg
$592.00 2024-04-20
A2B Chem LLC
AF32933-50mg
4-Ethynylphenol
2200-91-1 0.1M DEF
50mg
$136.00 2024-04-20

Phenol, 4-ethynyl- 関連文献

Phenol, 4-ethynyl-に関する追加情報

Phenol, 4-ethynyl- (CAS No. 2200-91-1): An Overview of Its Properties, Applications, and Recent Research

Phenol, 4-ethynyl- (CAS No. 2200-91-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4-ethynylphenol, is characterized by its unique molecular structure, which includes a phenolic hydroxyl group and an ethynyl group attached to the para position of the benzene ring. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in various synthetic processes and a promising candidate for novel applications.

The molecular formula of 4-ethynylphenol is C8H7O, and its molecular weight is approximately 119.14 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor. It is soluble in many organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These solubility properties make it suitable for use in a wide range of chemical reactions and formulations.

In terms of its chemical reactivity, 4-ethynylphenol exhibits several key features. The phenolic hydroxyl group can undergo various reactions such as esterification, etherification, and oxidation. The ethynyl group, on the other hand, can participate in reactions like alkyne coupling, hydrogenation, and metal-catalyzed cross-coupling reactions. These reactivities have been exploited in the synthesis of complex organic molecules and functional materials.

One of the primary applications of 4-ethynylphenol is in the synthesis of advanced materials. For instance, it has been used as a building block for the preparation of conjugated polymers and oligomers with tunable electronic properties. These materials have found applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties by modifying the substituents on the phenolic ring makes 4-ethynylphenol an attractive starting material for these applications.

Recent research has also explored the potential of 4-ethynylphenol in pharmaceutical development. Studies have shown that derivatives of 4-ethynylphenol exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain 4-ethynylphenol derivatives demonstrated potent inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

In addition to its potential therapeutic applications, 4-ethynylphenol has been investigated for its use in drug delivery systems. Researchers have developed nanoparticles and micelles containing 4-ethynylphenol derivatives to enhance the solubility and bioavailability of poorly soluble drugs. These delivery systems have shown improved pharmacokinetic profiles and reduced side effects compared to conventional formulations.

The environmental impact of 4-ethynylphenol is another area of active research. While it is generally considered safe for industrial use when proper handling protocols are followed, there is ongoing interest in understanding its biodegradability and potential ecological effects. Studies have shown that 4-ethynylphenol can be degraded by certain microorganisms under aerobic conditions, suggesting that it may have a lower environmental impact compared to some other industrial chemicals.

In conclusion, Phenol, 4-ethynyl- (CAS No. 2200-91-1) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an essential building block for advanced materials and drug development. Ongoing research continues to uncover new possibilities for its use in various fields, highlighting its significance as a valuable chemical intermediate.

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Amadis Chemical Company Limited
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